4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group, an indole moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common route includes:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and indole.
Formation of Intermediate: The indole is first functionalized at the 3-position using a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form an indole-3-acyl derivative.
Coupling Reaction: The intermediate is then coupled with a 2,4-difluorophenyl acetic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Steps: The resulting product is then subjected to oxidation and hydrolysis to yield the final this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Condensation: The indole moiety can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Condensation: Acid or base catalysts are often used in condensation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where indole derivatives are known to be active.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The difluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
2,4-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the indole moiety.
4-Oxo-2-butenoic acid: Contains the oxobutanoic acid backbone but lacks the aromatic substituents.
Uniqueness
4-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is unique due to the combination of the indole and difluorophenyl groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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